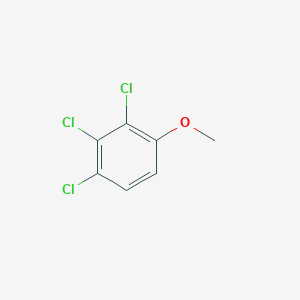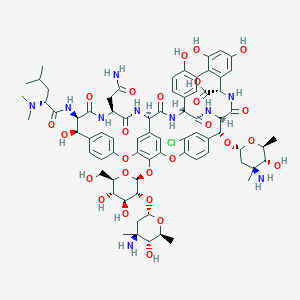
2,3,4-Trichloroanisole
Descripción general
Descripción
Synthesis Analysis
The synthesis and analysis of TCA and related chloroanisoles involve various methods aimed at detection and quantification due to their low sensory thresholds and relevance in environmental and food quality assessments. Techniques such as dispersive liquid-liquid microextraction followed by gas chromatography (GC) have been optimized for the determination of TCA and its precursors in water samples, showcasing the method's efficiency and sensitivity (Xiuzhi Bai et al., 2016).
Molecular Structure Analysis
The molecular structure of TCA has been studied through various spectroscopic techniques to understand its interaction with other substances and its role in causing off-flavors. Investigations into related compounds using electron transmission spectroscopy and density functional theory calculations have provided insights into the dissociative electron attachment processes, which could be relevant for rapid detection methods in the wine and pharmaceutical industries (N. L. Asfandiarov et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving TCA, particularly its formation from precursors like trichlorophenol, have been studied to understand its production mechanisms. Investigations into the microbial O-methylation of trichlorophenol in lake water reveal the conversion to TCA, highlighting the roles of specific enzymes and environmental factors in this process (Kejia Zhang et al., 2016).
Physical Properties Analysis
The analysis of TCA's physical properties, such as its volatility and solubility, is crucial for developing effective detection and extraction methods. Techniques like supercritical fluid extraction and microextraction in packed syringe (MEPS) have been applied to isolate TCA from complex matrices like cork stoppers and wine, allowing for sensitive detection through gas chromatography-mass spectrometry (GC-MS) (M. Taylor et al., 2000).
Chemical Properties Analysis
The chemical behavior of TCA, including its reactivity and interactions with other substances, is a key area of research for mitigating its impact on product quality. Studies on the oxidation of TCA by advanced oxidation processes reveal the kinetics, products, and pathways involved, offering potential strategies for its removal from contaminated water and food products (Congwei Luo et al., 2016).
Aplicaciones Científicas De Investigación
Scientific Field
This application falls under the field of Environmental Science .
Application Summary
TCA, along with other compounds like 2,4,6-Tetrachloroanisole, 2,4,6-Tribromoanisole, Pentachloroanisole, 2-Methylisoborneol, and Geosmin, are known to be responsible for cork and wine taint . A method based on thermal desorption-gas chromatography–mass spectrometry (TD-GC/MS) has been developed and optimized to determine these compounds in air .
Methods of Application
The combination of parameters that maximized the compound detection was as follows: desorption temperature at 300 °C, desorption time at 30 min, cryo-temperature at 20 °C and trap high temperature at 305 °C .
Results or Outcomes
The proposed methodology showed a good linearity (R ≤ 0.994) within the tested range (from 0.1 to 2 ng) for all target compounds . The precision expressed as repeatability and reproducibility was RSD < 10% in both . The limits of quantification ranged from 0.05 to 0.1 ng .
Degradation of TCA in Chlorinated Water
Scientific Field
This application is related to the field of Water Treatment and Environmental Science .
Application Summary
TCA is a concern due to its odor problem and potential threats . A study compared the degradation of TCA by UV/chlorination with different UV sources, including low-pressure mercury lamp (LPUV, 254 nm) and ultraviolet light-emitting diode (UV-LED, 275 and 285 nm) .
Methods of Application
The maximum removal of TCA can be achieved by 275-nm UV-LED/chlorination in neutral and alkaline conditions which was 80.0% . During UV-LED (275 nm)/chlorination, TCA degradation was mainly caused by direct UV photolysis and indirect hydroxyl radical (HO·) oxidation .
Results or Outcomes
Increasing initial chlorine dosage and decreasing TCA concentration or pH value significantly promoted TCA degradation during UV/chlorination process . The presence of natural organic matter (NOM) and bicarbonate (HCO3−) can inhibit TCA degradation, while chloride ion (Cl−) had a negligible effect .
Safety And Hazards
Direcciones Futuras
While specific future directions for 2,3,4-Trichloroanisole are not available, it’s worth noting that research into the degradation and removal of similar compounds from water sources is ongoing . This suggests that future research could focus on improving these processes for 2,3,4-Trichloroanisole as well.
Propiedades
IUPAC Name |
1,2,3-trichloro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQUNVLMWIYOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202477 | |
| Record name | 2,3,4-Trichloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichloroanisole | |
CAS RN |
54135-80-7 | |
| Record name | 2,3,4-Trichloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54135-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trichloroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054135807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trichloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trichloroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4-TRICHLOROANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT5R63843S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)





![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)


![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)


